3-[(3-chloro-4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one
Description
3-[(3-Chloro-4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one is a synthetic coumarin derivative characterized by a sulfonyl group attached to a 3-chloro-4-fluorophenyl ring at position 3 of the chromen-2-one scaffold, with a methoxy substituent at position 5.
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)sulfonyl-6-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFO5S/c1-22-10-2-5-14-9(6-10)7-15(16(19)23-14)24(20,21)11-3-4-13(18)12(17)8-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFAZSCUMCNKNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body.
Mode of Action
It is hypothesized that the compound may interact with its targets through a variety of mechanisms, including direct binding, modulation of enzymatic activity, or alteration of cellular signaling pathways.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. For instance, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt or enhance the pathway’s function.
Pharmacokinetics
Similar compounds are generally absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its specific targets and mode of action. These effects could range from changes in cellular metabolism to alterations in cell signaling and gene expression.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function.
Biological Activity
3-[(3-chloro-4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one, a synthetic compound with the molecular formula C16H10ClFO5S, has garnered attention in recent years for its potential biological activities. This compound is part of the coumarin family, known for a variety of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article synthesizes current research findings on the biological activity of this compound, including relevant case studies and data tables.
- Molecular Weight : 368.76 g/mol
- Purity : Typically 95%
- IUPAC Name : 3-(3-chloro-4-fluorophenyl)sulfonyl-6-methoxychromen-2-one
Anticancer Activity
Recent studies have explored the anticancer potential of coumarin derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation in various cell lines. For instance, in a study assessing its cytotoxic effects against human cancer cell lines (A431 and Jurkat), it was found to exhibit significant growth inhibition with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| A431 | <5 | Doxorubicin | 10 |
| Jurkat | <5 | Doxorubicin | 12 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups, such as chlorine and fluorine, enhances its antimicrobial efficacy .
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies indicated that it could inhibit pro-inflammatory cytokines in cell cultures, suggesting a possible mechanism for reducing inflammation in various conditions .
Case Studies
- Study on Anticancer Properties : A recent publication detailed the effects of several coumarin derivatives on cancer cell lines. The study highlighted that compounds with similar structures to this compound exhibited enhanced apoptotic activity through mitochondrial pathways .
- Antimicrobial Efficacy : Another research focused on the synthesis and biological evaluation of coumarin derivatives against bacterial strains. The findings indicated that modifications to the phenyl ring significantly impacted antimicrobial potency, with this compound ranking among the most effective compounds tested .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromen-2-one derivatives exhibit diverse bioactivity depending on substituent patterns. Below is a systematic comparison of the target compound with analogous structures:
Table 1: Structural and Functional Comparison of Chromen-2-one Derivatives
Key Findings:
Compounds with hydroxyl groups (e.g., ) exhibit even higher solubility but reduced metabolic stability compared to sulfonamides.
Steric and Electronic Modifications: Lipophilic substituents (e.g., 4,5,7-trimethyl in ) reduce water solubility but may enhance membrane permeability.
Structural Complexity and Applications: The epoxypropoxy group in introduces reactivity for polymer or prodrug conjugation, a feature absent in the target compound. Dual fluorine substituents in may improve metabolic stability and bioavailability compared to mono-halogenated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
